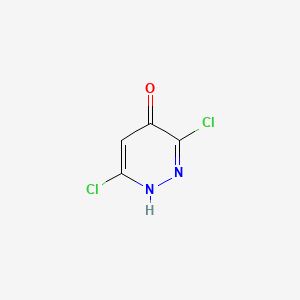

3,6-Dichloropyridazin-4-ol

Vue d'ensemble

Description

3,6-Dichloropyridazin-4-ol is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms and four carbon atoms. Pyridazines are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves the reaction of various nucleophiles with substituted pyridazines. For instance, 3-chloro-6-(2-pyrrolyl)pyridazine was produced by reacting 3,6-dichloropyridazine with pyrrolylmagnesium bromide, demonstrating the reactivity of the dichloropyridazine towards nucleophiles . Another example includes the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which was achieved by a multi-step reaction starting with 2-(4-chloro-3-methylphenoxy)acetic acid and involving intermediates such as 3-chloro-6-hydrazinylpyridazine . Additionally, microwave-assisted synthesis has been employed to accelerate the cycloaddition reactions for the preparation of substituted pyridazines, highlighting the advancements in synthetic methodologies .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-amino-6-chloro-4-nitro-2-(β-D-ribofuranosyl)-2H-pyridazin-3-one was determined to confirm its formula and examine its conformation and absolute configuration . Density Functional Theory (DFT) calculations have also been used to study the molecular geometry and vibrational frequencies, providing insights into the harmony between theoretical and experimental values .

Chemical Reactions Analysis

Pyridazine derivatives exhibit reactivity towards various nucleophiles and can undergo different chemical reactions. For instance, methyl (3,6-dichloropyridazin-4-yl)acetate was found to react with hydrazine, displacing only the chlorine atom at position 6, and with diluted hydrochloric acid, displacing both chlorine atoms . The reactivity can be influenced by the substitution pattern on the pyridazine ring, as seen in the synthesis of various compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as thermal stability, have been investigated using techniques like TGA/DTA thermal analysis. For example, (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one was found to be thermostable up to its melting point . The electronic properties, such as HOMO-LUMO energy gap and global reactivity descriptors, have been determined through DFT calculations, providing information on the compound's reactivity and stability .

Applications De Recherche Scientifique

Synthesis and Functionalization

- A Novel Approach to Functionalized Pyridazinone Arrays : 3,6-Dichloropyridazin-4-ol serves as a precursor in the preparation of a series of 3,6-dichloro-1H-pyridazin-4-ones, useful for regioselective C-O, C-S, and C-C bond-forming reactions (Helm, Plant, & Harrity, 2006).

Chemical Transformation

- Mono- and Bis-functionalization Using (tmp)2Zn.2MgCl2.2LiCl : The compound undergoes smooth metallation and reacts with various electrophiles, showing versatility in chemical transformation (Wunderlich & Knochel, 2008).

Synthesis of Substituted Diamines

- Synthesis of 4-Aryl and Alkyl Substituted, N6-Alkylated Pyridazine-3,6-diamines : Utilized in the synthesis of substituted pyridazine-3,6-diamines, a challenging target in medicinal chemistry (Wlochal & Bailey, 2015).

Solid-phase Syntheses

- Solid-phase Syntheses of 6-Arylpyridazin-3(2H)-ones : Useful for immobilizing the 3-chloropyridazine moiety on a Wang resin, enabling subsequent chemical reactions (Salives et al., 2005).

Creation of Pyrrolo[2,3-c]pyridazin-6-ones

- New Short Access to Pyrrolo[2,3-c]pyridazin-6-ones via β-Spirolactams : Demonstrates the formation of β-spirolactams leading to pyrrolo[2,3-c]pyridazin-6-ones, indicating its utility in creating complex chemical structures (Stoll et al., 2015).

Structural Analysis

- Crystal Structure and DFT Calculations : The compound's crystal structure and DFT calculations provide insights into its molecular geometry and vibrational frequencies, crucial for understanding its physical and chemical properties (Silva-Júnior et al., 2016).

Radical Mediated C-H Functionalization

- Radical Mediated C-H Functionalization : This process allows for the efficient creation of alkoxy pyridazines and tetrahydropyridopyridazines, demonstrating the compound's reactivity under radical conditions (Neubert et al., 2015).

Safety and Hazards

The safety information for 3,6-Dichloropyridazin-4-ol indicates that it is a hazardous substance. The hazard statements include H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

It is often used as an intermediate in synthetic chemistry, especially in the production of active pharmaceutical ingredients .

Mode of Action

It is known to be used in the preparation of alfa-(halohetaroyl)-2-azahetarylacetonitriles , suggesting it may interact with its targets through halogen bonding or other types of chemical interactions.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Action Environment

The action, efficacy, and stability of 3,6-Dichloropyridazin-4-ol can be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C . Additionally, safety precautions suggest that it should be handled in a well-ventilated area to avoid skin contact, eye contact, and inhalation .

Propriétés

IUPAC Name |

3,6-dichloro-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-1-2(9)4(6)8-7-3/h1H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRZWRDICWBWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C(C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182114 | |

| Record name | 3,6-Dichloropyridazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloropyridazin-4-ol | |

CAS RN |

2779-81-9 | |

| Record name | 3,6-Dichloro-4-pyridazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2779-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloropyridazin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dichloropyridazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.